molecular formula C12H15BFN3O2 B11853849 6-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine

6-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B11853849
M. Wt: 263.08 g/mol
InChI Key: NLBRLGLYMQMZRA-UHFFFAOYSA-N
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Description

6-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine: is a fluorinated heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core with a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine typically involves the following steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Borylation: The boronic ester group is introduced using a borylation reagent like bis(pinacolato)diboron in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The boronic ester group can undergo oxidation to form the corresponding boronic acid.

    Reduction: The compound can be reduced under specific conditions to modify the pyrazolo[1,5-a]pyrimidine core.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or sodium perborate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Formation of boronic acid derivatives.

    Reduction: Formation of reduced pyrazolo[1,5-a]pyrimidine derivatives.

    Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology:

    Drug Discovery: The compound’s unique structure makes it a candidate for screening in drug discovery programs.

Medicine:

Industry:

    Materials Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and boronic ester group play crucial roles in binding to these targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Uniqueness:

  • Structural Features: The pyrazolo[1,5-a]pyrimidine core is unique compared to other similar compounds, providing distinct chemical and biological properties.
  • Reactivity: The presence of both fluorine and boronic ester groups offers unique reactivity patterns, making it versatile for various applications.

Properties

Molecular Formula

C12H15BFN3O2

Molecular Weight

263.08 g/mol

IUPAC Name

6-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C12H15BFN3O2/c1-11(2)12(3,4)19-13(18-11)9-6-16-17-7-8(14)5-15-10(9)17/h5-7H,1-4H3

InChI Key

NLBRLGLYMQMZRA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3N=CC(=CN3N=C2)F

Origin of Product

United States

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